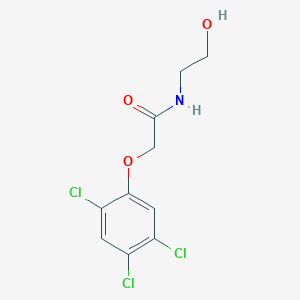![molecular formula C8H13N B1296717 8-甲基-8-氮杂双环[3.2.1]辛-3-烯 CAS No. 529-18-0](/img/structure/B1296717.png)
8-甲基-8-氮杂双环[3.2.1]辛-3-烯
描述
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is a chemical compound with the CAS Number: 1233641-91-2 . It has a molecular weight of 323.86 . The IUPAC name for this compound is (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylbutanoate hydrochloride .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has been the focus of many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular formula of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is C8H15N . The InChI code for this compound is 1S/C18H25NO2.ClH/c1-3-17(13-7-5-4-6-8-13)18(20)21-16-11-14-9-10-15(12-16)19(14)2;/h4-8,14-17H,3,9-12H2,1-2H3;1H .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .Physical and Chemical Properties Analysis
The density of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is approximately 0.9±0.1 g/cm3 . The boiling point is 166.0±0.0 °C at 760 mmHg . The vapour pressure is 1.8±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.2±3.0 kJ/mol . The flash point is 42.2±0.0 °C . The index of refraction is 1.488 .科学研究应用
Tropane 生物碱的合成
8-氮杂双环[3.2.1]辛烷骨架是“8-甲基-8-氮杂双环[3.2.1]辛-3-烯”的核心结构,在Tropane 生物碱的合成中起着至关重要的作用 . Tropane 生物碱展现出广泛的生物活性 . 世界各地的许多研究小组都对以立体选择性方式制备这种基本结构的研究产生了兴趣 .
对映选择性构建
8-氮杂双环[3.2.1]辛烷骨架的对映选择性构建是另一个重要的应用 . 该过程涉及对映选择性构建一个非环状起始材料,该材料包含所有必要的立体化学信息,以允许双环骨架的立体控制形成 .
去对称化过程
从非手性Tropinone衍生物开始的去对称化过程是另一种重要的方法,其中立体化学控制直接在生成8-氮杂双环[3.2.1]辛烷结构的同一转化中实现 .
热力学性质数据生成
该化合物用于生成纯化合物的关键评估热力学性质数据,主要关注有机物 . 这些数据通过动态数据分析生成 .
杀线虫活性
已经报道了2-(8-氮杂双环[3.2.1]辛-3-基)乙基苯基氨基甲酸酯衍生物的多步合成,这些衍生物显示出杀线虫活性 .
化学合成
“8-甲基-8-氮杂双环[3.2.1]辛-3-烯”用于化学合成 . 它的性质和结构使其成为开发新化学实体的宝贵化合物 .
安全和危害
生化分析
Biochemical Properties
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene increases the levels of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission. Additionally, this compound interacts with muscarinic acetylcholine receptors, modulating their activity and influencing various physiological processes .
Cellular Effects
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene has profound effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by interacting with muscarinic acetylcholine receptors, it can alter intracellular calcium levels, affecting various signaling cascades. This compound also impacts gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene involves several key processes. It binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This results in increased acetylcholine levels and prolonged neurotransmission. Additionally, 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene interacts with muscarinic acetylcholine receptors, modulating their activity and influencing downstream signaling pathways. These interactions can lead to changes in enzyme activity, ion channel function, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression, enzyme activity, and cell signaling pathways .
Dosage Effects in Animal Models
The effects of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene vary with different dosages in animal models. At low doses, the compound can enhance neurotransmission and improve cognitive function. At higher doses, it can cause toxic or adverse effects, including neurotoxicity, cardiovascular disturbances, and gastrointestinal issues. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .
Metabolic Pathways
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its overall biological activity .
Transport and Distribution
The transport and distribution of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments. The distribution of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene can influence its localization and activity, affecting its overall biological effects .
Subcellular Localization
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects. The subcellular localization of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is crucial for its role in cellular processes and biochemical reactions .
属性
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-9-7-3-2-4-8(9)6-5-7/h2-3,7-8H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHFKJBXKFGPIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340469 | |
| Record name | 8-methyl-8-azabicyclo[3.2.1]oct-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-18-0 | |
| Record name | 8-methyl-8-azabicyclo[3.2.1]oct-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




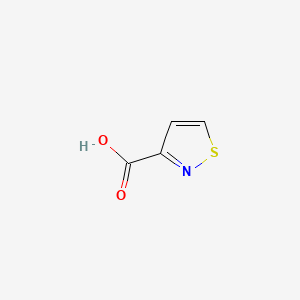
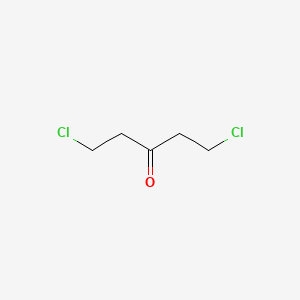

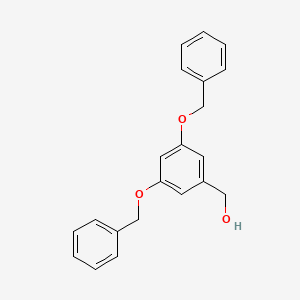

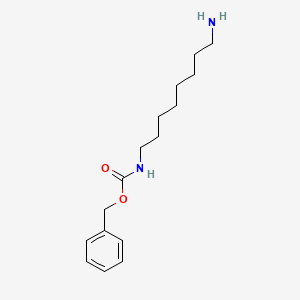
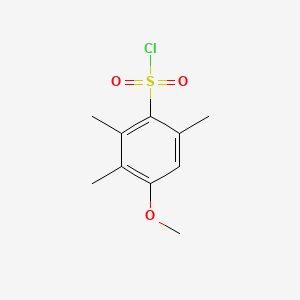
![2-[(4-Fluorophenyl)amino]acetohydrazide](/img/structure/B1296651.png)

![2-[(3,4-Dimethylphenyl)amino]acetohydrazide](/img/structure/B1296654.png)

